molecular formula C8H7ClF3NO B3040321 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 186387-91-7

5-Chloro-2-(2,2,2-trifluoroethoxy)aniline

Cat. No. B3040321
CAS RN: 186387-91-7
M. Wt: 225.59 g/mol
InChI Key: QVHQVFPXAKZMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(2,2,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(2,2,2-trifluoroethoxy)aniline is 1S/C8H7ClF3NO/c9-5-1-2-7 (6 (13)3-5)14-4-8 (10,11)12/h1-3H,4,13H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Chloro-2-(2,2,2-trifluoroethoxy)aniline is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Chemical Properties

“5-Chloro-2-(2,2,2-trifluoroethoxy)aniline” is a chemical compound with the CAS Number: 186387-91-7 . It has a molecular weight of 225.6 and its IUPAC name is 5-chloro-2-(2,2,2-trifluoroethoxy)aniline . It is typically stored at room temperature and comes in a powder form .

Safety Information

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Agrochemical Applications

Trifluoromethylpyridines (TFMP), which include derivatives of “5-Chloro-2-(2,2,2-trifluoroethoxy)aniline”, are widely used in the agrochemical industry . They are primarily used for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Active Ingredients

“5-Chloro-2-(2,2,2-trifluoroethoxy)aniline” can be used as a chemical intermediate for the synthesis of several crop-protection products . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Future Applications

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in TFMP derivatives are expected to lead to many novel applications in the future .

Safety And Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHQVFPXAKZMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253855
Record name 5-Chloro-2-(2,2,2-trifluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2,2,2-trifluoroethoxy)aniline

CAS RN

186387-91-7
Record name 5-Chloro-2-(2,2,2-trifluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186387-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(2,2,2-trifluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(2,2,2-trifluoroethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.